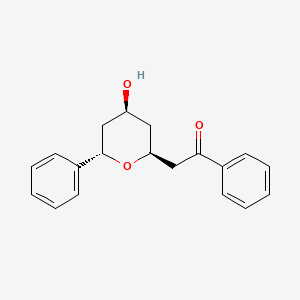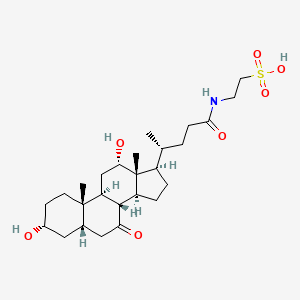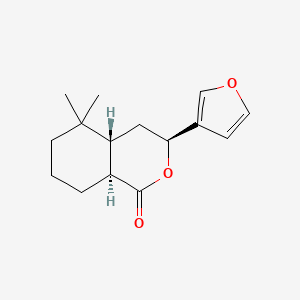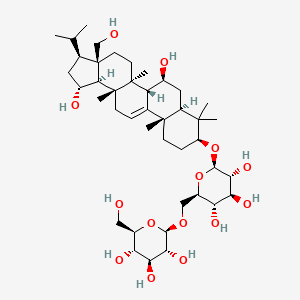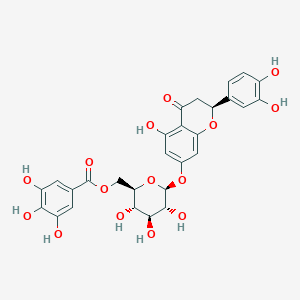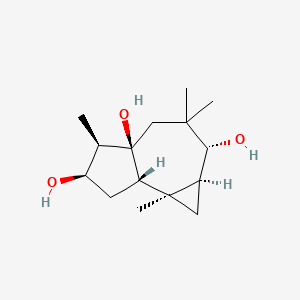
7-Hydroxyisobenzofuran-1(3H)-one
描述
It is a member of the phthalide family, which are lactones derived from phthalic acid
准备方法
Synthetic Routes and Reaction Conditions: 7-Hydroxyisobenzofuran-1(3H)-one can be synthesized through several methods. One common synthetic route involves the reduction of 3-hydroxyphthalic anhydride using sodium borohydride (NaBH4) . Another method includes the synthesis starting from unsaturated lactones via 2-trialkylsiloxyfurans .
Industrial Production Methods: Industrial production of this compound often involves the cultivation of specific fungal strains, such as Penicillium claviforme, which produce the compound naturally . The compound is then extracted and purified using chromatographic techniques.
化学反应分析
Types of Reactions: 7-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phthalides.
科学研究应用
7-Hydroxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antifungal agent.
Medicine: Research indicates its possible use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the production of certain fragrances and flavoring agents.
作用机制
The mechanism of action of 7-Hydroxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis . Additionally, it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
相似化合物的比较
3-Butyl-7-hydroxyphthalide: Another phthalide derivative with similar biological activities.
Isopatulin: A related compound with antifungal properties.
Cyclopenin and Cyclopeptine: Other phthalides isolated from fungi with biological activities.
Uniqueness: 7-Hydroxyisobenzofuran-1(3H)-one stands out due to its specific hydroxyl group at the 7th position, which imparts unique chemical reactivity and biological activity compared to other phthalides .
属性
IUPAC Name |
7-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWPWUVEQZXOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473979 | |
| Record name | 7-hydroxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3956-91-0 | |
| Record name | 7-hydroxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the chemical structure of 7-Hydroxyphthalide?
A1: 7-Hydroxyphthalide is a lactone derived from salicylic acid. Its structure consists of a benzene ring fused to a five-membered lactone ring, with a hydroxyl group attached to the seventh position of the benzene ring.
Q2: What is the molecular formula and weight of 7-Hydroxyphthalide?
A2: The molecular formula of 7-Hydroxyphthalide is C8H6O3 and its molecular weight is 150.13 g/mol.
Q3: How is 7-Hydroxyphthalide synthesized?
A4: Several synthetic routes to 7-Hydroxyphthalide have been described in the literature. One common method involves the reduction of 3-hydroxyphthalic anhydride using sodium borohydride []. Another approach utilizes Diels-Alder adducts of maleic anhydride and 2-trialkylsiloxy furans, which upon treatment with hydrobromic acid, yield 3-hydroxyphthalic anhydrides. These anhydrides can then be regiospecifically reduced to 7-Hydroxyphthalide using excess sodium borohydride [].
Q4: Are there any spectroscopic data available for 7-Hydroxyphthalide?
A5: Yes, the structure of 7-Hydroxyphthalide has been confirmed through spectroscopic techniques like GC/MS and GC/FT-IR []. NMR spectroscopy, particularly 1D and 2D NMR, has also been employed to elucidate the structures of 7-Hydroxyphthalide derivatives [].
Q5: What is the biological activity of 7-Hydroxyphthalide?
A6: 7-Hydroxyphthalide has been reported to exhibit antibacterial activity. For instance, a derivative of 7-Hydroxyphthalide, (-)-3-carboxypropyl-7-hydroxyphthalide, isolated from Penicillium vulpinum, showed moderate antibacterial activity against Bacillus subtilis, Shigella dysenteriae, and Enterobacter areogenes []. Another study demonstrated that 7-Hydroxyphthalide, along with other compounds, contributed to the cytotoxic activity of a mycelial extract from the fungus Aspergillus unguis against various human cancer cell lines [].
Q6: What is the stability of 7-Hydroxyphthalide?
A9: While 7-Hydroxyphthalide can be isolated and characterized, it appears to be susceptible to degradation, particularly under specific storage conditions. Studies have shown that 2-formyl-3-hydroxybenzaldehyde (γ-acaridial) can transform into 7-Hydroxyphthalide when stored at room temperature []. This finding highlights the importance of considering storage conditions when analyzing samples for the presence of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1249679.png)
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)

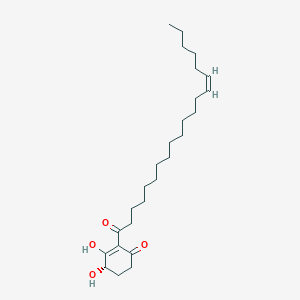
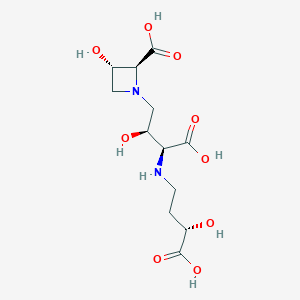

![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B1249693.png)
